Cas no 2411323-16-3 ((E)-4-(Dimethylamino)-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]but-2-enamide)

(E)-4-(Dimethylamino)-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]but-2-enamide structure
2411323-16-3 structure
Product name:(E)-4-(Dimethylamino)-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]but-2-enamide
CAS No:2411323-16-3
MF:C17H22N4O2
Molecular Weight:314.382183551788
CID:5358280
PubChem ID:146097626

(E)-4-(Dimethylamino)-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]but-2-enamide 化学的及び物理的性質

名前と識別子

    • Z3952172914
    • (2E)-4-(dimethylamino)-N-[1-(1-oxo-1,2-dihydrophthalazin-2-yl)propan-2-yl]but-2-enamide
    • (E)-4-(Dimethylamino)-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]but-2-enamide
    • インチ: 1S/C17H22N4O2/c1-13(19-16(22)9-6-10-20(2)3)12-21-17(23)15-8-5-4-7-14(15)11-18-21/h4-9,11,13H,10,12H2,1-3H3,(H,19,22)/b9-6+
    • InChIKey: DBUIHEKCCPQLOK-RMKNXTFCSA-N
    • SMILES: O=C1C2C=CC=CC=2C=NN1CC(C)NC(/C=C/CN(C)C)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 23
  • 回転可能化学結合数: 6
  • 複雑さ: 487
  • トポロジー分子極性表面積: 65
  • XLogP3: 0.9

(E)-4-(Dimethylamino)-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]but-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26593227-0.05g
(2E)-4-(dimethylamino)-N-[1-(1-oxo-1,2-dihydrophthalazin-2-yl)propan-2-yl]but-2-enamide
2411323-16-3 95.0%
0.05g
$246.0 2025-03-20

(E)-4-(Dimethylamino)-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]but-2-enamide 関連文献

(E)-4-(Dimethylamino)-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]but-2-enamideに関する追加情報

The Compound CAS No 2411323-16-3: (E)-4-(Dimethylamino)-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]but-2-enamide

The compound with CAS No 2411323-16-3, known as (E)-4-(Dimethylamino)-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]but-2-enamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines a dimethylamino group with a phthalazine moiety, making it a promising candidate for various therapeutic applications. Recent studies have highlighted its potential in targeting specific biological pathways, particularly in the context of cancer treatment and neurodegenerative diseases.

Phthalazine derivatives have long been recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The dimethylamino group in this compound adds further functional complexity, enhancing its ability to interact with cellular targets. Recent research has demonstrated that this compound exhibits selective cytotoxicity against cancer cells, suggesting its potential as a novel chemotherapeutic agent. Moreover, its butenamide structure contributes to its stability and bioavailability, making it an attractive candidate for drug development.

The synthesis of (E)-4-(Dimethylamino)-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]but-2-enamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the phthalazine ring system, followed by the introduction of the dimethylamino group and the enamide functionality. Recent advancements in green chemistry have enabled the optimization of this synthesis pathway, reducing environmental impact while improving yield and purity.

In terms of pharmacokinetics, this compound has shown favorable absorption and distribution profiles in preclinical studies. Its ability to penetrate cellular membranes efficiently suggests that it could be effective in targeting intracellular pathogens or disease-related proteins. Additionally, studies on its metabolism have revealed that it undergoes minimal phase I and phase II biotransformations, indicating a low potential for drug-drug interactions.

Recent breakthroughs in computational chemistry have further enhanced our understanding of the molecular mechanisms underlying the activity of (E)-4-(Dimethylamino)-N-[1-(1-oxophthalazin-2-yl)propan-2-yli]butenamide. Molecular docking studies have identified key residues in target proteins that are critical for binding affinity, providing valuable insights for structure-based drug design. Furthermore, machine learning algorithms have been employed to predict its pharmacokinetic properties with high accuracy, accelerating the drug discovery process.

Despite its promising attributes, further research is required to fully elucidate the safety profile and efficacy of this compound in clinical settings. Ongoing trials are investigating its potential as an anticancer agent, with particular focus on its ability to inhibit key oncogenic pathways. If successful, this compound could represent a significant advancement in the treatment of refractory cancers and other challenging medical conditions.

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